molecular formula C20H20N2O2 B2948123 1-(3-Hydroxy-3-(naphthalen-1-yl)propyl)-3-phenylurea CAS No. 1421449-86-6

1-(3-Hydroxy-3-(naphthalen-1-yl)propyl)-3-phenylurea

Cat. No. B2948123
CAS RN: 1421449-86-6
M. Wt: 320.392
InChI Key: YNSVAFZELQZRGI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-Hydroxy-3-(naphthalen-1-yl)propyl)-3-phenylurea, also known as HNP, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. HNP is a urea derivative that has been synthesized through a multi-step process, and its unique chemical structure has led to its investigation in areas such as drug discovery, enzymatic inhibition, and material science.

Mechanism of Action

1-(3-Hydroxy-3-(naphthalen-1-yl)propyl)-3-phenylurea is believed to exert its biological activity through the inhibition of certain enzymes, specifically those involved in the production of prostaglandins and the activation of NF-κB, a transcription factor involved in inflammation. This compound has also been shown to induce apoptosis in cancer cells, potentially through the disruption of mitochondrial function.
Biochemical and Physiological Effects:
Studies have shown that this compound can decrease the production of inflammatory cytokines and reduce the proliferation of cancer cells in vitro. Additionally, this compound has been shown to have antioxidant properties and can protect against oxidative stress-induced damage in cells.

Advantages and Limitations for Lab Experiments

1-(3-Hydroxy-3-(naphthalen-1-yl)propyl)-3-phenylurea has several advantages for laboratory experiments, including its relatively simple synthesis and its ability to selectively inhibit certain enzymes. However, its limited solubility in aqueous solutions and potential toxicity at high concentrations are limitations that must be considered.

Future Directions

Future research on 1-(3-Hydroxy-3-(naphthalen-1-yl)propyl)-3-phenylurea could focus on optimizing its synthesis for higher yields and purity, investigating its potential as a drug molecule for the treatment of inflammatory and neurodegenerative diseases, and exploring its use in material science for the development of novel supramolecular structures. Additionally, further studies could investigate the mechanism of action of this compound and its potential as a therapeutic agent for other diseases.

Synthesis Methods

The synthesis of 1-(3-Hydroxy-3-(naphthalen-1-yl)propyl)-3-phenylurea involves the reaction of 1-naphthylamine with 3-bromopropionyl chloride to form an intermediate compound, which is then reacted with phenyl isocyanate to yield this compound. The process involves several purification steps and can be optimized for higher yields and purity.

Scientific Research Applications

1-(3-Hydroxy-3-(naphthalen-1-yl)propyl)-3-phenylurea has been studied for its potential as a drug molecule, with research showing its activity against certain cancer cell lines and its ability to inhibit the activity of enzymes involved in inflammation and neurodegenerative diseases. Additionally, this compound has been investigated for its use in material science, specifically as a building block for supramolecular structures due to its ability to form hydrogen bonds.

properties

IUPAC Name

1-(3-hydroxy-3-naphthalen-1-ylpropyl)-3-phenylurea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O2/c23-19(18-12-6-8-15-7-4-5-11-17(15)18)13-14-21-20(24)22-16-9-2-1-3-10-16/h1-12,19,23H,13-14H2,(H2,21,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNSVAFZELQZRGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)NCCC(C2=CC=CC3=CC=CC=C32)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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